molecular formula C30H20Cl2N5NaO9S3 B12727632 Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 97375-12-7

Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12727632
CAS No.: 97375-12-7
M. Wt: 784.6 g/mol
InChI Key: OQMVWDRWVIWFMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps. The process typically starts with the preparation of the quinoxaline derivative, followed by sulphonation and subsequent reactions to introduce the anthracene moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)methylamino)-2-sulphonatophenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
  • Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Uniqueness

Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoxaline and anthracene moieties, along with the sulphonyl and sulphamoyl groups, makes it particularly versatile for various applications.

Properties

CAS No.

97375-12-7

Molecular Formula

C30H20Cl2N5NaO9S3

Molecular Weight

784.6 g/mol

IUPAC Name

sodium;1-amino-4-[4-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C30H21Cl2N5O9S3.Na/c1-13-9-16(48(42,43)37-47(40,41)15-7-8-19-20(11-15)36-30(32)29(31)35-19)10-14(2)26(13)34-21-12-22(49(44,45)46)25(33)24-23(21)27(38)17-5-3-4-6-18(17)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1

InChI Key

OQMVWDRWVIWFMQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)NS(=O)(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.